![molecular formula C8H13BrCl2N2O B2484827 [(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride CAS No. 1803605-83-5](/img/structure/B2484827.png)
[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(2-Bromo-5-methoxyphenyl)methyl]hydrazine dihydrochloride is a useful research compound. Its molecular formula is C8H13BrCl2N2O and its molecular weight is 304.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant Activity
- Some derivatives of hydrazine, such as 3,5-diphenyl-2-pyrazolines, synthesized by reacting with 1,3-diphenyl-2-propen-1-one, have been evaluated for antidepressant activities. Notably, compounds with methoxy and chloro substituents have shown increased antidepressant activity in mice (Palaska, Aytemir, Uzbay, & Erol, 2001).
Antimicrobial and Antifungal Activities
- Arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines and related compounds have been synthesized and screened for antimicrobial activities. Certain compounds have demonstrated moderate to good anti-bacterial and anti-fungal activities (Bharti, Nath, Tilak, & Singh, 2010).
Synthesis of New Tetrahydroquinolines
- Research involving the reaction of cyanoquinolinethione with various α-halocarbonyl compounds, including phenacyl bromide, suggests potential for synthesizing new tetrahydroquinolines (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
Synthesis of Pyrazoles
- Investigations have been made into the synthesis of 5-bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones as precursors for various pyrazoles, highlighting the versatility of brominated compounds in synthesizing pyrazole derivatives (Martins, Sinhorin, Frizzo, Buriol, Scapin, Zanatta, & Bonacorso, 2013).
Coordination Compounds with Antimicrobial Activity
- Compounds containing methoxyphenyl elements have been used to create coordination compounds with cobalt, nickel, and copper, exhibiting antimicrobial and antifungal activities (Gulea, Mitkevich, Chumakov, Petrenko, Balan, Burduniuc, & Tsapkov, 2019).
Transformation into Pyrazoles
- Research on 3-chloro- and 3-bromo-4-methoxycoumarins has demonstrated their transformation into various pyrazole derivatives, providing insights into the versatility of bromo- and chloro-substituted compounds (Morita, Harada, Okamoto, & Takagi, 1999).
Antibacterial Activity of Oxadiazoles
- The condensation of certain methoxyphenyl derivatives with hydrazine has led to the synthesis of oxadiazoles with antibacterial activity, expanding the potential applications of these compounds in medicinal chemistry (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Properties
IUPAC Name |
(2-bromo-5-methoxyphenyl)methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O.2ClH/c1-12-7-2-3-8(9)6(4-7)5-11-10;;/h2-4,11H,5,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVQZWWCIORLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
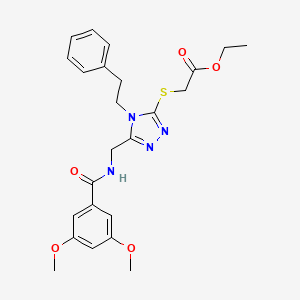


![N-[(2-chlorophenyl)methyl]-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484751.png)
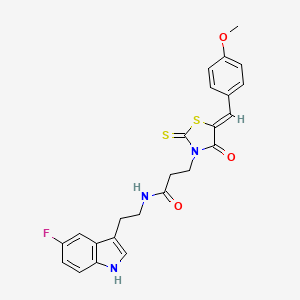
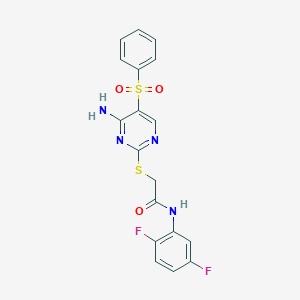
![N-(4-chloro-2-fluorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2484756.png)
![2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2484757.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2484759.png)
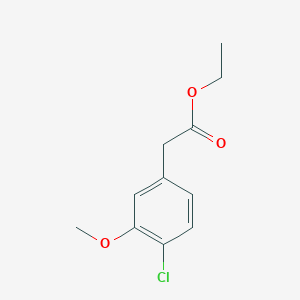
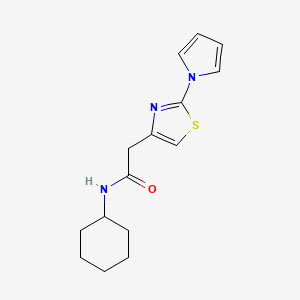
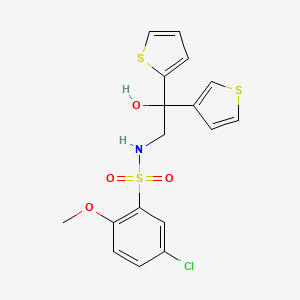
![ethyl 2-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2484765.png)
![7-Fluoro-3-[[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2484766.png)
